2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile
CAS No.:
Cat. No.: VC13712377
Molecular Formula: C22H17N3O2
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17N3O2 |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | 2,2-bis[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile |
| Standard InChI | InChI=1S/C22H17N3O2/c23-11-16(21-24-19-14-7-3-1-5-12(14)9-17(19)26-21)22-25-20-15-8-4-2-6-13(15)10-18(20)27-22/h1-8,16-20H,9-10H2/t17-,18-,19+,20+/m1/s1 |
| Standard InChI Key | PLCQFKBSQBOOOY-ZRNYENFQSA-N |
| Isomeric SMILES | C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C(C#N)C4=N[C@@H]5[C@H](O4)CC6=CC=CC=C56 |
| SMILES | C1C2C(C3=CC=CC=C31)N=C(O2)C(C#N)C4=NC5C(O4)CC6=CC=CC=C56 |
| Canonical SMILES | C1C2C(C3=CC=CC=C31)N=C(O2)C(C#N)C4=NC5C(O4)CC6=CC=CC=C56 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a -symmetric structure with two (3aS,8aR)-configured indeno[1,2-d]oxazoline rings connected to a central acetonitrile bridge. The indeno-oxazoline units consist of fused bicyclic systems: a benzene ring fused to an oxazoline heterocycle containing nitrogen and oxygen atoms. The stereochemistry at the 3a and 8a positions ensures a rigid, chiral environment critical for asymmetric induction .
Table 1: Key Chemical Identifiers
Synthesis and Reaction Pathways
Knoevenagel Condensation
The compound is synthesized via a one-step Knoevenagel condensation between aldehydes and a preformed indane-derived bisoxazoline. This method leverages the acidity of hydrogens adjacent to the bridging carbon, enabling efficient C–C bond formation. The reaction proceeds under mild conditions (room temperature, catalytic base) with yields exceeding 70% .
Stereochemical Control
The (3aS,8aR) configuration is achieved through chiral auxiliaries or resolution techniques. X-ray crystallography confirms the bisoxazoline rings adopt a planar geometry, facilitating π-π interactions with substrates in catalytic applications .
Physicochemical Properties
Thermal Stability
While melting point data remain unreported, thermogravimetric analysis (TGA) suggests decomposition above 250°C. The solid-state structure exhibits high thermal resilience, making it suitable for high-temperature reactions .
Solubility and Reactivity
The compound is sparingly soluble in polar solvents (e.g., water, methanol) but dissolves readily in dichloromethane and dimethylformamide. The nitrile group undergoes nucleophilic additions, while the oxazoline rings participate in Lewis acid-mediated coordination .
Applications in Asymmetric Catalysis
Enantioselective Transformations
As a chiral bisoxazoline ligand, the compound coordinates to metals like copper(II) and palladium(0), enabling enantioselective cyclopropanations and allylic alkylations. For example, in Mukaiyama aldol reactions, it achieves enantiomeric excesses (ee) >90% .
Mechanistic Insights
Density functional theory (DFT) studies reveal that the indeno-oxazoline framework stabilizes transition states through steric shielding and electronic effects. The nitrile group enhances ligand solubility without perturbing metal coordination .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | P305+P351+P338: Rinse eyes thoroughly if exposed |
| H315: Skin irritation | P280: Wear protective gloves and clothing |
| H319: Serious eye irritation | P337+P313: If eye irritation persists, seek medical advice |
Future Research Directions
Expanding Catalytic Scope
Investigations into photocatalytic applications and cross-coupling reactions could unlock new synthetic pathways. Modifying the nitrile group to amides or esters may enhance ligand versatility .
Toxicological Profiling
Comprehensive in vivo studies are needed to assess chronic exposure risks and establish occupational exposure limits (OELs) .
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